molecular formula C13H23N3O B1444549 1-(Azetidin-3-ylcarbonyl)-4-cyclobutyl-1,4-diazepane CAS No. 1238877-60-5

1-(Azetidin-3-ylcarbonyl)-4-cyclobutyl-1,4-diazepane

Cat. No. B1444549
M. Wt: 237.34 g/mol
InChI Key: XMHXCPKZGJAJPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Azetidine is a saturated heterocyclic organic compound containing three carbon atoms and one nitrogen atom . It is a liquid at room temperature with a strong odor of ammonia and is strongly basic compared to most secondary amines .


Synthesis Analysis

Azetidines can be prepared by reduction of azetidinones (β-lactams) with lithium aluminium hydride . Even more effective is a mixture of lithium aluminium hydride and aluminium trichloride, a source of “AlClH2” and "AlCl2H" . Azetidine can also be produced by a multistep route from 3-amino-1-propanol .


Molecular Structure Analysis

The molecular structure of azetidine derivatives can vary significantly depending on the specific substituents attached to the azetidine ring . For example, a polymorphic transition as a result of grinding was found for 3-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,2-oxazole-4-carboxylic acid .


Chemical Reactions Analysis

Azetidine derivatives can participate in a variety of chemical reactions. For example, Methyl 2-amino-4-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,3-selenazole-5-carboxylate was obtained via [3+2] cycloaddition .


Physical And Chemical Properties Analysis

The physical and chemical properties of azetidine derivatives can vary significantly depending on the specific substituents attached to the azetidine ring. For example, [1-(azetidin-3-yl)piperidin-4-yl]methanol dihydrochloride has a molecular weight of 243.18 and is a powder at room temperature .

Scientific Research Applications

Asymmetric Synthesis and Transformation

1-(Azetidin-3-ylcarbonyl)-4-cyclobutyl-1,4-diazepane is involved in asymmetric synthesis and transformation into other chemical structures. Studies have shown methods for the asymmetric synthesis of 1-(2- and 3-haloalkyl)azetidin-2-ones, leading to novel piperazine, morpholine, and 1,4-diazepane annulated beta-lactam derivatives. These syntheses use reduction methods and cyclization techniques to obtain functionalized piperazines and 1,4-diazepanes (Van Brabandt, Vanwalleghem, D’hooghe, & de Kimpe, 2006).

Synthesis of Tricyclic 1,4-Diazepine Derivatives

Novel tricyclic 1,4-diazepine derivatives have been synthesized, incorporating the azetidin-2-one moiety into the 1,4-diazepine scaffold. This process involves cycloaddition of functionalized ketenes to imine C═N bonds, leading to the preparation of compounds with potential biological interest (Stroganova, Vasilin, Kovalenko, & Krapivin, 2017).

Synthesis of β-Lactam-Containing Heterocycles

β-Lactams, including 1,4-diazepanes, have been synthesized through domino processes involving aza-Nazarov reagents. This synthesis uses simple starting materials and can be performed under solvent-free conditions, leading to the creation of various heterocyclic structures (Maiti, Leonardi, Cores, Tenti, Ramos, Villacampa, & Menéndez, 2020).

Development of Building Blocks for Drug Discovery

4-3-((Hetera)cyclobutyl)azetidine-based isosteres of piperidine, piperazine, and morpholine have been developed, demonstrating increased size and conformational flexibility compared to parent heterocycles. This development indicates their potential utility as building blocks in drug discovery (Feskov, Chernykh, Kuchkovska, Daniliuc, Kondratov, & Grygorenko, 2019).

Safety And Hazards

The safety and hazards of azetidine derivatives can vary significantly depending on the specific compound. For example, 2-({1-[(tert-butoxy)carbonyl]azetidin-3-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)acetic acid has hazard statements H302,H315,H319,H335 according to its MSDS .

Future Directions

Azetidine derivatives have been used in the synthesis of various pharmaceutically active agents, including the positive allosteric modulators of GABA A . This suggests that “1-(Azetidin-3-ylcarbonyl)-4-cyclobutyl-1,4-diazepane” and similar compounds could have potential applications in drug development.

properties

IUPAC Name

azetidin-3-yl-(4-cyclobutyl-1,4-diazepan-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23N3O/c17-13(11-9-14-10-11)16-6-2-5-15(7-8-16)12-3-1-4-12/h11-12,14H,1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMHXCPKZGJAJPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)N2CCCN(CC2)C(=O)C3CNC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Azetidin-3-ylcarbonyl)-4-cyclobutyl-1,4-diazepane

Synthesis routes and methods

Procedure details

To a solution of benzyl 3-[(4-cyclobutyl-1,4-diazepan-1-yl)carbonyl]azetidine-1-carboxylate (420 mg, 1.13 mmol) in EtOH (10 ml) was added 5% Pd—C (42 mg, 10% wt/wt). The flask was evacuated and the vacuum purged with N2 gas. The flask was evacuated again and the vacuum purged with H2 gas. The reaction was complete after 16 h, as shown by 1H NMR. The suspension was filtered through Celite® with MeOH washings (3×5 ml), and the combined filtrate dried (MgSO4), filtered and concentrated at reduced pressure to give the title compound (248 mg, 93% yield) as a viscous pale yellow oil.
Name
benzyl 3-[(4-cyclobutyl-1,4-diazepan-1-yl)carbonyl]azetidine-1-carboxylate
Quantity
420 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
42 mg
Type
catalyst
Reaction Step One
Yield
93%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Azetidin-3-ylcarbonyl)-4-cyclobutyl-1,4-diazepane
Reactant of Route 2
Reactant of Route 2
1-(Azetidin-3-ylcarbonyl)-4-cyclobutyl-1,4-diazepane
Reactant of Route 3
Reactant of Route 3
1-(Azetidin-3-ylcarbonyl)-4-cyclobutyl-1,4-diazepane
Reactant of Route 4
Reactant of Route 4
1-(Azetidin-3-ylcarbonyl)-4-cyclobutyl-1,4-diazepane
Reactant of Route 5
Reactant of Route 5
1-(Azetidin-3-ylcarbonyl)-4-cyclobutyl-1,4-diazepane
Reactant of Route 6
1-(Azetidin-3-ylcarbonyl)-4-cyclobutyl-1,4-diazepane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.